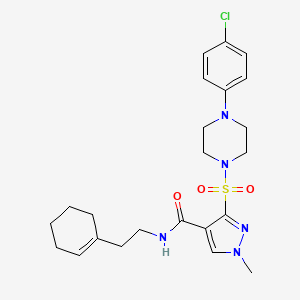
3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H30ClN5O3S and its molecular weight is 492.04. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
The compound's molecular interactions with cannabinoid receptors have been explored, revealing its potential as an antagonist for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method has identified distinct conformations, suggesting its significant role in steric binding interactions with the receptor. This research provides insights into the compound's interaction mechanisms and its potential applications in studying receptor-ligand interactions (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and X-ray structure characterization of pyrazole carboxamide derivatives, including those with piperazine moieties, have been conducted. These studies contribute to the understanding of the compound's structural properties and its potential as a scaffold for further chemical modifications (Hong-Shui Lv et al., 2013).
Antimicrobial Evaluation
Piperazine and triazolo-pyrazine derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies highlight the compound's potential utility in developing new antimicrobial agents, with certain derivatives showing promising activity against bacterial and fungal strains (M. Patil et al., 2021).
Antiproliferative Activity
Research into derivatives of the compound has shown potential antiproliferative activity against human cancer cell lines. These studies suggest the compound's relevance in the design and development of new anticancer agents, with some derivatives demonstrating significant activity in vitro (L. Mallesha et al., 2012).
Alzheimer's Disease Research
Derivatives of the compound have been synthesized and evaluated as potential drug candidates for Alzheimer's disease. These studies focus on the compound's enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease treatment. The research underscores the compound's potential application in developing treatments for neurodegenerative disorders (A. Rehman et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O3S/c1-27-17-21(22(30)25-12-11-18-5-3-2-4-6-18)23(26-27)33(31,32)29-15-13-28(14-16-29)20-9-7-19(24)8-10-20/h5,7-10,17H,2-4,6,11-16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLOLRTEODRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

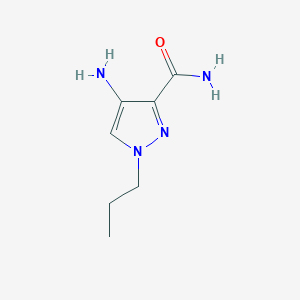
![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2830148.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2830151.png)
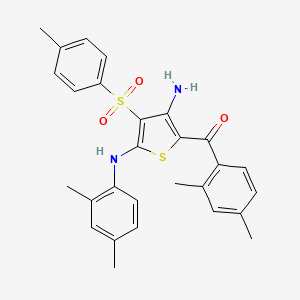
![N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2830155.png)

![tert-butyl N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]carbamate](/img/structure/B2830159.png)

![4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2830161.png)
![N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2830163.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)
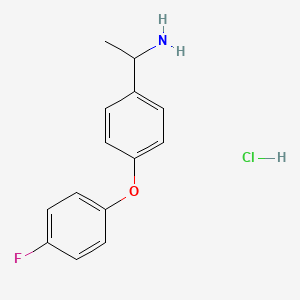
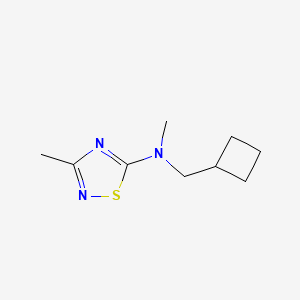
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2830169.png)